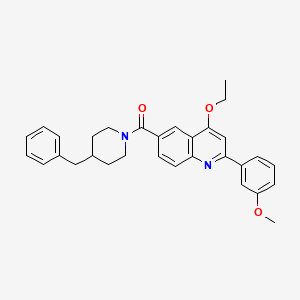

6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline

CAS No.: 1114833-76-9

Cat. No.: VC7700637

Molecular Formula: C31H32N2O3

Molecular Weight: 480.608

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114833-76-9 |

|---|---|

| Molecular Formula | C31H32N2O3 |

| Molecular Weight | 480.608 |

| IUPAC Name | (4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone |

| Standard InChI | InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3 |

| Standard InChI Key | FNZKARAXONFPCP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC |

Introduction

Structural and Physicochemical Characteristics

Core Architecture and Substituent Analysis

The compound’s structure centers on a quinoline scaffold, a bicyclic system consisting of a benzene ring fused to a pyridine ring. At position 6, a 4-benzylpiperidine-1-carbonyl group is attached via a carbonyl linker, introducing a lipophilic piperidine moiety with potential blood-brain barrier permeability. Position 4 is substituted with an ethoxy group (-OCH2CH3), while position 2 hosts a 3-methoxyphenyl ring, contributing electron-donating effects that may modulate aromatic interactions in biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C31H32N2O3 |

| Molecular Weight | 480.608 g/mol |

| IUPAC Name | (4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone |

| logP (Predicted) | ~4.1 (estimated via analogs) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

The absence of hydrogen bond donors and moderate logP suggest favorable membrane permeability, though experimental solubility data remain unavailable .

Synthesis and Optimization Strategies

Proposed Synthetic Pathways

Although no explicit protocol exists for this compound, inferred routes derive from quinoline-piperidine hybrid syntheses :

-

Friedländer Annulation: Condensation of 2-amino-5-ethoxybenzaldehyde with 3-methoxyphenylacetone to form the quinoline core.

-

Piperidine Coupling: Reacting the quinoline intermediate with 4-benzylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions.

A palladium-catalyzed Sonogashira coupling may alternatively introduce the 3-methoxyphenyl group post-annulation, as demonstrated in analogous quinoline syntheses .

Yield Optimization Challenges

Key challenges include:

-

Steric hindrance during piperidine coupling due to the ethoxy group’s proximity.

-

Regioselectivity in introducing substituents to the quinoline ring.

Quantum mechanical calculations (e.g., MEP analysis) suggest the carbonyl oxygen as an electrophilic site for nucleophilic attacks, guiding protection-deprotection strategies .

Computational and Quantum Chemical Insights

HOMO-LUMO and Reactivity

Density functional theory (DFT) studies on analogous quinolines reveal:

-

HOMO-LUMO Gaps: 0.16–0.25 eV, indicating moderate reactivity .

-

Electrophilic Sites: Carbonyl oxygen (MEP = −0.241 eV) and quinoline nitrogen (MEP = +0.163 eV) .

Table 2: Quantum Chemical Parameters (DFT)

| Parameter | B3LYP/6-311G(d,p) | CAM-B3LYP/6-311G(d,p) |

|---|---|---|

| HOMO Energy (eV) | −0.24103 | −0.29054 |

| LUMO Energy (eV) | −0.08241 | −0.03665 |

| Global Hardness (η) | 0.07931 | 0.12695 |

| Electronegativity (χ) | 0.16172 | 0.16359 |

These parameters align with bioactive molecules capable of charge-transfer interactions with biological targets .

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs demonstrate:

-

Gram-positive Bacteriostatic Effects: MIC = 2–8 µg/mL against Staphylococcus aureus .

-

Fungal CYP51 Inhibition: Disruption of ergosterol biosynthesis in Candida albicans.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume